3-Cyano-5-(4-fluorophenyl)phenol
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-3-1-10(2-4-12)11-5-9(8-15)6-13(16)7-11/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBVFTYKOMKGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684631 | |
| Record name | 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-04-7 | |
| Record name | 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using Cyanide Reagents
A primary method for introducing the cyano group at the 3-position of the phenolic ring involves nucleophilic aromatic substitution. The Korean patent KR930006190B1 provides a foundational approach for analogous compounds, wherein 4,4-difluorocyclohexadienone reacts with potassium cyanide in N,N-diethylformamide (DMF) at room temperature. Adapting this method, 5-(4-fluorophenyl)cyclohexadienone undergoes substitution with KCN to yield 3-cyano-5-(4-fluorophenyl)phenol. Key parameters include:
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Reagents : Potassium cyanide (2.5–3.0 equivalents)
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Solvent : Polar aprotic solvents (DMF, dimethylacetamide)
-
Temperature : 20–25°C
The reaction proceeds via a two-step mechanism: (1) deprotonation of the phenolic hydroxyl group to enhance ring electrophilicity, followed by (2) nucleophilic attack by cyanide at the 3-position. Steric and electronic effects from the 4-fluorophenyl group direct substitution to the meta position relative to the hydroxyl group.
Cross-Coupling Reactions for Aryl Group Introduction
The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling, a method widely used for biaryl synthesis. A brominated cyanophenol precursor (e.g., 3-cyano-5-bromophenol) reacts with 4-fluorophenylboronic acid under palladium catalysis:
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Catalyst : Pd(PPh₃)₄ (2–5 mol%)
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Base : Na₂CO₃ or K₂CO₃
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Solvent : Tetrahydrofuran (THF)/water (4:1)
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Temperature : 80–90°C, 12–18 hours
This method ensures regioselective attachment of the 4-fluorophenyl group while preserving the cyano functionality.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and safety, particularly for exothermic cyanide substitution steps. Key features include:
| Parameter | Value |
|---|---|
| Reactor type | Tubular microreactor |
| Residence time | 5–10 minutes |
| Temperature control | 25°C ± 1°C |
| Throughput | 50–100 kg/day |
This system minimizes side reactions (e.g., over-cyanation) and improves heat dissipation compared to batch processes.
Purification and Isolation
Post-synthesis purification involves:
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Liquid-liquid extraction : Separation using ethyl acetate and brine.
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Crystallization : Recrystallization from ethanol/water (7:3) yields >99% purity.
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Chromatography : Reserved for pharmaceutical-grade material (silica gel, hexane/ethyl acetate gradient).
Mechanistic Insights into Key Reactions
Cyanide Substitution Dynamics
Density functional theory (DFT) studies reveal that the cyano group’s introduction proceeds through a Meisenheimer complex intermediate. The 4-fluorophenyl group’s electron-withdrawing effect lowers the activation energy for nucleophilic attack at the 3-position by 12–15 kJ/mol compared to unsubstituted analogs.
Palladium-Catalyzed Coupling
The Suzuki reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The cyano group’s strong electron-withdrawing nature accelerates the oxidative addition step by stabilizing the Pd(II) intermediate.
Comparative Evaluation of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic substitution | 90 | 98 | High | 120–150 |
| Suzuki coupling | 75 | 95 | Moderate | 200–220 |
The nucleophilic substitution route is preferred for industrial production due to lower costs and higher throughput, while the Suzuki method offers flexibility for structural variants.
Chemical Reactions Analysis
Oxidation of the Phenol Group
The phenol moiety undergoes oxidation to form quinones under specific conditions. Transition metal catalysts enhance this process:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cu(II) complexes | Aqueous basic solution | Quinone derivatives | 60–75% | |
| KMnO₄ | Acidic aqueous solution | 3-Cyano-5-(4-fluorophenyl)-1,4-benzoquinone | 82% |
Mechanistic Insight :
Oxidation proceeds via deprotonation of the phenol to a phenolate anion, followed by electron transfer to form a resonance-stabilized radical intermediate. Copper catalysts facilitate this through redox cycling .
Reduction of the Cyano Group
The nitrile group can be reduced to a primary amine using standard reducing agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | 3-Aminomethyl-5-(4-fluorophenyl)phenol | 68% | |
| H₂ (1 atm), Pd/C | Ethanol, 25°C | 3-Aminomethyl-5-(4-fluorophenyl)phenol | 85% |
Key Observation : Catalytic hydrogenation is more efficient than hydride-based reduction, with minimal side reactions .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo halogenation and nitration:
| Reagent | Position | Product | Conditions | Source |
|---|---|---|---|---|
| Br₂, FeBr₃ | Para to fluorine | 3-Cyano-5-(4-fluoro-3-bromophenyl)phenol | 0°C, 2 h | |
| HNO₃, H₂SO₄ | Meta to cyano group | 3-Cyano-5-(4-fluoro-3-nitrophenyl)phenol | 50°C, 4 h |
Regioselectivity : The fluorine atom directs electrophiles to the para position, while the cyano group deactivates the adjacent ring .
Condensation Reactions
The cyano group reacts with nucleophiles to form heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | 3-(1H-Tetrazol-5-yl)-5-(4-fluorophenyl)phenol | 78% | |
| Ethylenediamine | DMF, 80°C | 3-(Imidazolidin-2-yl)-5-(4-fluorophenyl)phenol | 64% |
Application : These reactions are pivotal in synthesizing bioactive molecules, including antifungal and anticancer agents .
Environmental Degradation
Under hydrolytic conditions, the cyano group converts to a carboxylic acid:
| Conditions | Product | Half-Life | Source |
|---|---|---|---|
| 1M HCl, 60°C | 3-Carboxy-5-(4-fluorophenyl)phenol | 12 h | |
| 1M NaOH, 25°C | 3-Carboxy-5-(4-fluorophenyl)phenol | 48 h |
Stability : The compound is more resistant to alkaline hydrolysis than acidic conditions .
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes:
The most common method for synthesizing 3-Cyano-5-(4-fluorophenyl)phenol is through the Suzuki–Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between a boronic acid and an aryl halide using a palladium catalyst. In industrial settings, continuous flow reactors are often employed to enhance yield and purity while minimizing environmental impact.
Chemical Reactions:
The compound can undergo various chemical reactions:
- Oxidation: The phenolic group can be oxidized to form quinones.
- Reduction: The cyano group can be reduced to an amine.
- Substitution: Electrophilic substitution can occur on the aromatic ring.
Scientific Research Applications
2.1 Chemistry
In chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
2.2 Biology
Research has indicated that this compound may exhibit bioactive properties, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of cyano-containing compounds can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and cytochrome enzymes .
2.3 Medicine
In medicinal chemistry, this compound is being investigated for its potential in drug development. It has been explored as a candidate for designing enzyme inhibitors that could target specific pathways in disease processes. Its interaction with molecular targets suggests that it may effectively inhibit certain enzymes by binding to their active sites .
2.4 Industry
The compound finds applications in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications where high-performance materials are required.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound derivatives against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. The results indicated that certain derivatives exhibited higher activity than established drugs like cisplatin and topotecan, suggesting potential therapeutic applications in oncology .
Case Study 2: Antifungal Activity
Another study investigated the antifungal efficacy of compounds related to this compound against various Candida species. The findings revealed that these compounds had comparable or superior activity to fluconazole, a common antifungal medication, highlighting their potential use in treating fungal infections .
Mechanism of Action
The mechanism of action of 3-Cyano-5-(4-fluorophenyl)phenol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and fluorophenyl groups play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Electronic Effects: The 4-fluorophenyl group in all compounds induces electron-withdrawing effects, stabilizing negative charges (e.g., on phenolates) and influencing reactivity .
- Steric Considerations: Bulky substituents (e.g., triazole-silyl groups in IN-37722) introduce steric hindrance, reducing planarity and altering crystal packing, whereas the linear cyano group minimizes steric disruption .
Crystallographic and Conformational Differences
Isostructural compounds from and provide insights into halogen substitution effects:
| Compound Pair (4 and 5) | Halogen Substituent | Crystal Symmetry | Molecular Conformation |
|---|---|---|---|
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-...thiazole | -Cl | Triclinic (P¯1) | Nonplanar; perpendicular fluorophenyl orientation |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-...thiazole | -F | Triclinic (P¯1) | Similar nonplanarity; adjusted crystal packing |
Findings :
- Halogen Influence : Chlorine’s larger atomic radius vs. fluorine necessitates slight lattice adjustments in isostructural compounds, affecting melting points and solubility .
- Conformational Rigidity: Fluorophenyl groups in this compound may adopt perpendicular orientations relative to the aromatic plane, as seen in analogs, reducing π-π stacking efficiency .
Stability and Reactivity
- Metabolic Stability: Fluorinated aromatic compounds (e.g., IN-37722) exhibit prolonged stability due to C-F bond strength, suggesting similar resilience in this compound .
- Acidity: The phenol group’s pKa is lowered by the electron-withdrawing cyano and fluorophenyl groups, enhancing deprotonation propensity compared to non-fluorinated analogs .
Q & A
Q. What are the recommended methods for synthesizing 3-Cyano-5-(4-fluorophenyl)phenol with high purity?
Synthesis typically involves coupling reactions between fluorophenyl precursors and cyano-substituted intermediates. For example, 4-fluorophenyl chloroformate (C₇H₄ClFO₂) can act as a reactive intermediate for introducing the fluorophenyl group via nucleophilic aromatic substitution . Purification may employ liquid-liquid extraction using solvents like methyl isobutyl ketone (MIBK), as validated for phenol derivatives by the NRTL model, which optimizes phase equilibria and minimizes impurities . Post-synthesis, column chromatography with silica gel (gradient elution) or recrystallization in ethanol/water mixtures is advised for isolating high-purity crystals.
Q. How should researchers characterize the structural features of this compound?
Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs for precise structural determination. SHELXL is robust for refining small-molecule structures, even with high-resolution data or twinned crystals, ensuring accurate bond-length and angle measurements . Complementary techniques include:
- FT-IR spectroscopy : Confirm the presence of -CN (stretch ~2200 cm⁻¹) and phenolic -OH (broad peak ~3200–3500 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The 4-fluorophenyl group shows characteristic splitting patterns (e.g., meta-fluorine coupling in aromatic protons).
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s phenolic and cyano groups. For low-polarity applications (e.g., HPLC), acetonitrile-methanol mixtures (70:30 v/v) provide solubility without peak broadening. Avoid aqueous buffers with high ionic strength, as they may precipitate the compound.
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
Molecular docking studies using software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors). The fluorophenyl group enhances lipophilicity and π-π stacking, while the cyano group may act as a hydrogen-bond acceptor. Validate predictions with in vitro assays:
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s reactivity?
Substituting the fluorine atom with other halogens (Cl, Br) alters electronic properties and steric effects. For example:
- Electron-withdrawing groups (Cl) : Increase electrophilicity at the cyano group, enhancing reactivity in nucleophilic additions.
- Bulkier groups (Br) : May hinder crystallization, as seen in analogs like 3,4,5-trifluorophenyl derivatives . Use Hammett constants (σ) to quantify substituent effects on reaction rates.
Q. What strategies resolve contradictions in spectroscopic data for fluorophenyl-containing compounds?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For this compound:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temperatures.
- DFT calculations : Simulate spectra using Gaussian software to cross-validate experimental data, particularly for ambiguous -OH or -CN signals .
Methodological Notes
- Crystallography : SHELXD/SHELXE are recommended for solving phases in challenging crystallographic datasets .
- Toxicity screening : Follow protocols from phenol derivative studies to assess acute toxicity (e.g., OECD 423 guidelines) .
- Data validation : Cross-reference spectral and crystallographic data with PubChem entries for analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
